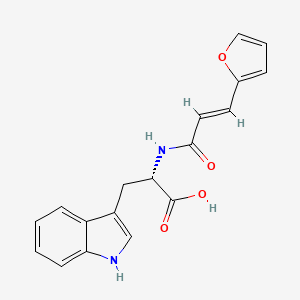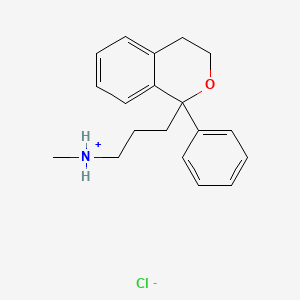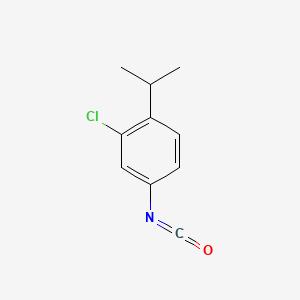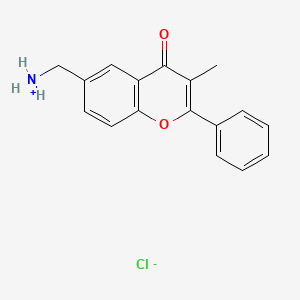
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-trifluoromethylbenzyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride is a complex organic compound known for its unique bicyclic structure and the presence of trifluoromethylbenzyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the bicyclo(2.2.2)octane core, followed by the introduction of methylamine groups. The final step involves the addition of trifluoromethylbenzyl groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and trifluoromethylbenzyl groups play a crucial role in its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride stands out due to its unique bicyclic structure and the presence of trifluoromethylbenzyl groups. Similar compounds include:
- 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride
- 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-methylbenzyl)-, dihydrochloride
These compounds share a similar core structure but differ in the substituent groups, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
2477-23-8 |
|---|---|
Molecular Formula |
C26H32Cl2F6N2 |
Molecular Weight |
557.4 g/mol |
IUPAC Name |
[2-(trifluoromethyl)phenyl]methyl-[[4-[[[2-(trifluoromethyl)phenyl]methylazaniumyl]methyl]-1-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C26H30F6N2.2ClH/c27-25(28,29)21-7-3-1-5-19(21)15-33-17-23-9-12-24(13-10-23,14-11-23)18-34-16-20-6-2-4-8-22(20)26(30,31)32;;/h1-8,33-34H,9-18H2;2*1H |
InChI Key |
UJFIOYBFWBTUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C[NH2+]CC3=CC=CC=C3C(F)(F)F)C[NH2+]CC4=CC=CC=C4C(F)(F)F.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




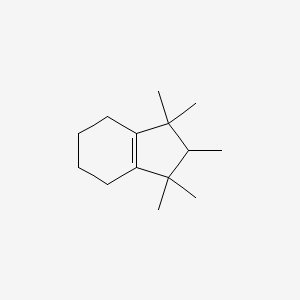
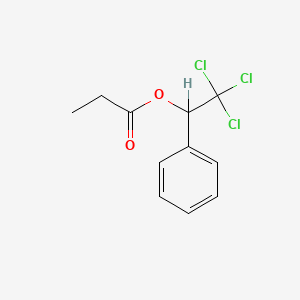
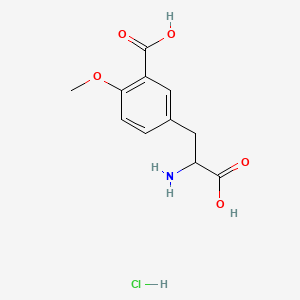

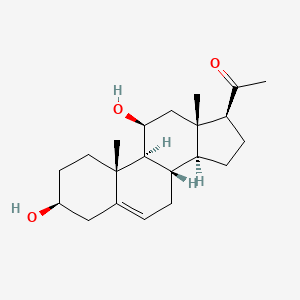
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)

